molecular formula C12H12ClN3O2S2 B2996204 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 2189500-18-1

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No. B2996204
CAS RN: 2189500-18-1
M. Wt: 329.82
InChI Key: SXEMJFZKJLUYLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, as well as the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Anticancer Potential

Compounds with a 1,3,4-thiadiazole moiety have been studied for their potential anticancer properties . In one study, a series of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were synthesized and investigated for their antiproliferative potential . Some of these analogues showed comparable efficacy to the reference drug doxorubicin .

Antimicrobial Activity

1,3,4-thiadiazole derivatives have been found to possess potent antimicrobial activity . In a study, the synthesized molecules were tested against different Gram-positive and Gram-negative bacterial and fungal strains . Some of these molecules showed potent activity against selective strains of microbes .

Antioxidant Potential

Thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were also investigated for their antioxidant potential . One of the analogues was found to be the most potent derivative when compared with the positive control, ascorbic acid .

Synthesis of New Compounds

The 1,3,4-thiadiazole moiety is used in the synthesis of new compounds . These new compounds are fully characterized using different physicochemical and analytical means .

Pharmaceutical Applications

Compounds with a 1,3,4-thiadiazole moiety are used in pharmaceutical applications . They are used in the synthesis of various drugs due to their wide biological properties .

Industrial Applications

1,3,4-thiadiazole derivatives are also used in industrial applications . They are used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Safety And Hazards

The safety and hazards of a compound are typically determined through toxicological studies. This can include looking at the compound’s LD50 (the dose that is lethal to 50% of a population), as well as any potential carcinogenic, mutagenic, or teratogenic effects .

Future Directions

Future research on a compound could involve finding new synthetic routes, studying new reactions, or finding new applications for the compound .

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S2/c13-10-2-1-9(20-10)11(17)16-5-3-8(4-6-16)18-12-15-14-7-19-12/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEMJFZKJLUYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(5-chlorothiophen-2-yl)methanone

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